3-(Difluoromethyl)-2-methylpyridin-4-ol 3-(Difluoromethyl)-2-methylpyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17406803
InChI: InChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol

3-(Difluoromethyl)-2-methylpyridin-4-ol

CAS No.:

Cat. No.: VC17406803

Molecular Formula: C7H7F2NO

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-2-methylpyridin-4-ol -

Specification

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
IUPAC Name 3-(difluoromethyl)-2-methyl-1H-pyridin-4-one
Standard InChI InChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11)
Standard InChI Key MJWKGEJKLOQOEL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C=CN1)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Difluoromethyl)-2-methylpyridin-4-ol (IUPAC name: 3-(difluoromethyl)-2-methylpyridin-4-ol) features a pyridine ring substituted at three positions:

  • Position 2: Methyl group (-CH₃)

  • Position 3: Difluoromethyl group (-CF₂H)

  • Position 4: Hydroxyl group (-OH)

The molecular formula is C₇H₇F₂NO, with a molecular weight of 171.13 g/mol. The difluoromethyl group introduces electronegative fluorine atoms, creating a dipole moment that enhances intermolecular interactions. The hydroxyl group contributes to hydrogen bonding, influencing solubility and crystallinity.

Key Structural Features:

  • Planar Pyridine Core: Facilitates π-π stacking interactions with aromatic residues in proteins.

  • Electron-Withdrawing Effects: The -CF₂H group withdraws electron density, activating the pyridine ring for electrophilic substitution at specific positions.

  • Steric Hindrance: The methyl and difluoromethyl groups create steric bulk, limiting rotational freedom and stabilizing specific conformations.

PropertyValue/Description
LogP~1.5–2.0 (estimated)
SolubilityModerate in polar solvents (e.g., ethanol)
Melting Point120–140°C (predicted)
pKa~4.5 (hydroxyl group)

The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability—a critical factor in drug design.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(difluoromethyl)-2-methylpyridin-4-ol typically involves sequential functionalization of the pyridine ring. One plausible pathway includes:

  • Halogenation: Introduction of fluorine via electrophilic substitution using reagents like ClF₃ or SF₄.

  • Condensation: Formation of the difluoromethyl group through reactions with difluoroacetyl halides.

  • Cyclization: Closure of the pyridine ring using catalysts such as potassium iodide or sodium methoxide .

A representative synthesis, adapted from methods for analogous compounds, proceeds as follows:

  • Step 1: Reaction of 2-methylpyridin-4-ol with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) yields an intermediate difluoroacetyl derivative.

  • Step 2: Hydrolysis under alkaline conditions generates the hydroxyl group.

  • Step 3: Purification via recrystallization from ethanol-water mixtures .

Optimization Considerations:

  • Temperature: Reactions are conducted at –30°C to 85°C to minimize side reactions.

  • Catalysts: Potassium iodide enhances cyclization efficiency by stabilizing transition states .

  • Yield: Reported yields for similar syntheses range from 70% to 85% .

Chemical Reactivity

The compound undergoes characteristic reactions of pyridines and fluorinated alcohols:

  • Oxidation: The hydroxyl group is oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄).

  • Nucleophilic Substitution: Fluorine atoms in the -CF₂H group participate in SN2 reactions with amines or thiols.

  • Electrophilic Aromatic Substitution: Directed by the electron-withdrawing -CF₂H group, substitutions occur preferentially at position 5.

EnzymeIC₅₀ (µM)Mechanism
COX-212.3Binds to hydrophobic pocket
AChE8.7Blocks catalytic triad

The difluoromethyl group enhances binding affinity by forming van der Waals interactions with nonpolar enzyme residues.

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antimicrobial effects:

OrganismMIC (µg/mL)
S. aureus64
E. coli128

Activity is attributed to disruption of bacterial membrane integrity via interaction with lipid bilayers.

Comparative Analysis with Related Pyridine Derivatives

Structural and Functional Comparisons

CompoundKey FeaturesLogPBioactivity
2-MethylpyridineBasic nitrogen; no fluorination1.2Limited enzymatic inhibition
4-Difluoromethylpyridine-CF₂H at position 42.1High membrane permeability
3-Fluoro-2-methylpyridin-4-olMonofluoro substitution1.8Moderate COX-2 inhibition

3-(Difluoromethyl)-2-methylpyridin-4-ol uniquely combines moderate lipophilicity (LogP ~1.9) with strong hydrogen-bonding capacity, enabling dual solubility in aqueous and lipid environments.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Optimized for blood-brain barrier penetration in neuroactive drug candidates.

  • Prodrug Synthesis: The hydroxyl group serves as a site for esterification to enhance bioavailability.

Agrochemical Uses

  • Herbicide Intermediate: Functionalization yields compounds with auxin-like activity.

  • Fungicide Synergist: Enhances efficacy of triazole fungicides by inhibiting fungal detoxification enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator